3,3,3-Trifluoropropyl trifluoromethanesulfonate

Organic Synthesis Nucleophilic Substitution Leaving Group Efficiency

3,3,3-Trifluoropropyl trifluoromethanesulfonate (CAS 120097-63-4) is an alkyl triflate ester featuring a 3,3,3-trifluoropropyl group linked to a trifluoromethanesulfonate leaving group. With a molecular formula of C₄H₄F₆O₃S and a molecular weight of 246.13 g/mol , this compound serves as a highly electrophilic fluoroalkylating reagent in organic synthesis, prized for its ability to install the lipophilic and electron-withdrawing 3,3,3-trifluoropropyl moiety onto nucleophilic substrates.

Molecular Formula C4H4F6O3S
Molecular Weight 246.12
CAS No. 120097-63-4
Cat. No. B2399020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,3-Trifluoropropyl trifluoromethanesulfonate
CAS120097-63-4
Molecular FormulaC4H4F6O3S
Molecular Weight246.12
Structural Identifiers
SMILESC(COS(=O)(=O)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C4H4F6O3S/c5-3(6,7)1-2-13-14(11,12)4(8,9)10/h1-2H2
InChIKeyCFROLHNCACAAOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,3,3-Trifluoropropyl trifluoromethanesulfonate CAS 120097-63-4: A High-Performance Fluoroalkylating Agent for Demanding Nucleophilic Substitutions


3,3,3-Trifluoropropyl trifluoromethanesulfonate (CAS 120097-63-4) is an alkyl triflate ester featuring a 3,3,3-trifluoropropyl group linked to a trifluoromethanesulfonate leaving group [1]. With a molecular formula of C₄H₄F₆O₃S and a molecular weight of 246.13 g/mol , this compound serves as a highly electrophilic fluoroalkylating reagent in organic synthesis, prized for its ability to install the lipophilic and electron-withdrawing 3,3,3-trifluoropropyl moiety onto nucleophilic substrates . Its defining characteristic is the exceptional leaving group ability of the triflate anion (CF₃SO₃⁻), which is substantially more reactive than common alternatives like halides, mesylates, or tosylates, enabling efficient alkylations under milder conditions or with less reactive nucleophiles [2].

Why 3,3,3-Trifluoropropyl Triflate Outperforms Mesylates, Tosylates, and Halides in Critical Fluoroalkylation Workflows


In nucleophilic substitution reactions, the leaving group's ability dictates reaction rate, required temperature, and compatibility with weak nucleophiles. While 3,3,3-trifluoropropyl bromide (CAS 460-32-2), iodide (CAS 460-37-7), mesylate (CAS 911116-16-0), and tosylate (CAS 2342-67-8) are all capable of installing the same fluorinated propyl group, their leaving group efficiencies differ by orders of magnitude . The triflate anion (CF₃SO₃⁻) is a 'super leaving group' due to extensive resonance stabilization and the strong electron-withdrawing effect of three fluorine atoms, resulting in a conjugate acid (triflic acid) with a pKa of approximately -14, compared to -2.8 for HI, -9 for HBr, -1.9 for methanesulfonic acid, and -2.8 for p-toluenesulfonic acid [1]. This translates to significantly faster reaction kinetics and the ability to alkylate weak nucleophiles that are unreactive toward less electrophilic analogs. For procurement, substituting a less reactive analog can lead to incomplete conversion, longer reaction times, higher temperatures leading to decomposition, or outright reaction failure—costly setbacks in multi-step syntheses or radiopharmaceutical production where time and yield are critical.

Quantitative Evidence: Direct Performance Comparisons of 3,3,3-Trifluoropropyl Triflate Against Key Analogs


Superior Leaving Group Ability: Triflate vs. Mesylate, Tosylate, and Halide pKa Comparison

The leaving group ability of 3,3,3-trifluoropropyl triflate (OTf) is fundamentally superior to that of its mesylate (OMs), tosylate (OTs), bromide (Br), and iodide (I) analogs due to the extreme acidity of the conjugate acid, trifluoromethanesulfonic acid. The pKa of CF₃SO₃H is approximately -14, compared to -1.9 for CH₃SO₃H (mesylate), -2.8 for p-CH₃C₆H₄SO₃H (tosylate), -9 for HBr, and -10 for HI [1]. A lower pKa indicates a more stable conjugate base (leaving group), correlating directly with increased electrophilicity and reaction rate in SN2 displacements. This class-level inference is supported by the well-established leaving group hierarchy in organic chemistry literature [2]. The triflate group is thus classified as a 'super leaving group,' enabling reactions that are kinetically unfeasible with weaker leaving groups under comparable conditions.

Organic Synthesis Nucleophilic Substitution Leaving Group Efficiency

Enhanced Electrophilicity: Fluorine Substitution Effect on Alkyl Triflate Reactivity

The 3,3,3-trifluoropropyl group itself contributes to enhanced electrophilicity beyond the triflate leaving group alone. The strong electron-withdrawing nature of the terminal CF₃ group (Hammett σp = 0.54) inductively destabilizes the developing positive charge on the β-carbon during the SN2 transition state, further activating the substrate . This effect distinguishes 3,3,3-trifluoropropyl triflate from non-fluorinated alkyl triflates (e.g., n-propyl triflate) and from less fluorinated analogs. While direct kinetic data for this specific compound is limited in the open literature, class-level inference from studies on fluoroalkyl sulfonates indicates that fluorination of the alkyl chain can increase reaction rates by up to 10-fold compared to non-fluorinated analogs, depending on the nucleophile [1].

Physical Organic Chemistry Electrophilic Alkylation Reactivity Trends

Quantitative Yield Advantage in Alkylation of Weak Nucleophiles: Evidence from Radiochemistry

Direct comparative data from radiopharmaceutical synthesis demonstrates the superior reactivity of fluoroalkyl triflates over tosylates and halides when alkylating weak nucleophiles. In a study on 18F-fluoroalkylation of aniline (a weak nucleophile), 18F-3-fluoropropyl triflate achieved a radiochemical yield (rcy) of >95% for the formation of N-18F-3-fluoropropylaniline, whereas commonly used alkylation agents such as bromides, iodides, and tosylates often result in low rcy [1]. The same study reports that the conversion of 18F-3-fluoropropanol to the homologous triflate proceeds with 90% rcy using triflic anhydride, and the overall two-step process provides >70% rcy in less than 30 minutes [1]. While this study uses the 18F-labeled analog rather than the unlabeled 3,3,3-trifluoropropyl triflate, it provides cross-study comparable evidence that the triflate leaving group is essential for achieving high yields with weak nucleophiles.

Radiopharmaceutical Chemistry 18F-Fluoroalkylation Nucleophilic Substitution

Purity and Specification Benchmarks: Ensuring Reproducible Reactivity in Critical Applications

For quantitative and reproducible results in demanding synthetic applications, reagent purity and supplier quality assurance are critical differentiators. Commercially available 3,3,3-trifluoropropyl triflate is typically supplied at 95-97% purity by major vendors such as Sigma-Aldrich (97% purity) and Fluorochem (96% purity) , with batch-specific Certificates of Analysis (CoA) available upon request. In contrast, the less reactive mesylate analog (3,3,3-trifluoropropyl methanesulfonate) is also available at 95% purity , but its lower intrinsic reactivity means that the same nominal purity may still result in lower effective reaction yields due to incomplete conversion. The triflate's high reactivity allows it to be used at near-stoichiometric ratios, whereas less reactive analogs often require excess reagent to drive reactions to completion, increasing cost and complicating purification.

Chemical Procurement Quality Control Reagent Specification

High-Value Application Scenarios for 3,3,3-Trifluoropropyl Triflate Based on Quantitative Performance Evidence


Alkylation of Weak or Sterically Hindered Nucleophiles in Medicinal Chemistry

In medicinal chemistry programs where installation of the 3,3,3-trifluoropropyl group is required to modulate lipophilicity (log D), metabolic stability, or target binding, 3,3,3-trifluoropropyl triflate is the reagent of choice for alkylating weak nucleophiles such as anilines, phenols, or heterocyclic amines. As demonstrated by the >95% radiochemical yield in aniline alkylation [1], the triflate leaving group enables near-quantitative conversion of substrates that would yield only trace products with mesylate or tosylate analogs under comparable conditions. This eliminates the need for excess reagent, harsh forcing conditions, or alternative multi-step routes, accelerating SAR exploration and reducing synthetic burden.

Radiopharmaceutical Production and PET Tracer Synthesis

In 18F-radiolabeling workflows for PET tracer development, time is a critical constraint due to the 110-minute half-life of 18F. The high reactivity of fluoroalkyl triflates, as evidenced by the >95% rcy achieved in the alkylation of aniline within <30 minutes total reaction time [1], makes them essential for efficient late-stage fluoroalkylation. The 3,3,3-trifluoropropyl triflate scaffold serves as a cold reference standard and optimization surrogate for the analogous 18F-labeled reagent. Procuring the unlabeled compound with high purity and documented CoA ensures accurate HPLC co-injection, MS characterization, and regulatory compliance in GMP radiopharmacy settings.

Synthesis of Fluorinated Siloxane Polymers and Advanced Materials

The 3,3,3-trifluoropropyl group is a key building block for fluoro-silicone elastomers with enhanced dielectric properties and solvent resistance. 3,3,3-Trifluoropropyl triflate serves as an efficient electrophile for introducing this group onto siloxane backbones or for end-capping reactions. While direct comparative kinetic data for polymer applications is sparse, the class-level inference that triflates are 'super leaving groups' with pKa ~12 units lower than mesylates [2] translates to faster initiation and more complete functionalization in ring-opening polymerizations and surface modification reactions. This reduces catalyst loading and minimizes residual unreacted functional groups that can compromise material performance.

Preparation of Fluorinated Ionic Liquids and Electrolyte Components

Triflate esters are key intermediates in the one-pot synthesis of triflate-based ionic liquids via N-alkylation of amines or heterocycles. A practical synthesis method demonstrates that in situ generated triflate esters react as highly reactive alkylating agents to provide triflate ionic liquids in excellent yield . 3,3,3-Trifluoropropyl triflate, with its dual fluorinated alkyl chain and triflate anion, yields ionic liquids with unique properties including enhanced thermal stability, wide electrochemical windows, and improved hydrophobicity. Substituting with a mesylate or tosylate would require harsher conditions and result in lower purity ionic liquids due to incomplete quaternization, undermining electrolyte performance in batteries or electrochemical sensors.

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